PI5P4Kalpha-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of TM-04-176-01 involves several steps, starting with the preparation of the indole and pyridine intermediates. These intermediates are then coupled through a series of reactions to form the final product. The synthetic route typically includes:
Step 1: Preparation of the indole intermediate.
Step 2: Preparation of the pyridine intermediate.
Step 3: Coupling of the intermediates through a methanesulfonamide linkage.
The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
TM-04-176-01 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
TM-04-176-01 has a wide range of applications in scientific research:
Chemistry: Used as a probe to study enzyme kinetics and inhibition.
Biology: Employed in cellular assays to investigate cellular pathways and mechanisms.
Medicine: Potential therapeutic applications due to its inhibitory effects on specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TM-04-176-01 involves its role as an ATP-competitive inhibitor. It binds to the ATP-binding site of specific enzymes, thereby inhibiting their activity. This inhibition affects various molecular targets and pathways, including the PI5P4K2 family of enzymes, which are involved in cellular signaling and metabolism .
Comparison with Similar Compounds
TM-04-176-01 is unique compared to other similar compounds due to its specific inhibitory profile and potency. Similar compounds include:
CVM-05-002: A close analog with similar inhibitory properties.
Other ATP-competitive inhibitors: Compounds that share the ATP-competitive inhibition mechanism but differ in their specific targets and potency.
TM-04-176-01 stands out due to its high selectivity and potency against the PI5P4K2 family of enzymes, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C20H17N3O2S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[4-[5-(1H-indol-4-yl)pyridin-3-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H17N3O2S/c1-26(24,25)23-17-7-5-14(6-8-17)15-11-16(13-21-12-15)18-3-2-4-20-19(18)9-10-22-20/h2-13,22-23H,1H3 |
InChI Key |
KKMZWHRTQLNOCF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CC(=CN=C2)C3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.